molecular formula C12H13N3O3S B5734542 N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide

N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide

Cat. No.: B5734542
M. Wt: 279.32 g/mol
InChI Key: AHRHWYZZRCECOK-UHFFFAOYSA-N
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Description

N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C12H13N3O3S It is known for its unique structure, which includes a cyclobutane ring and a nitrophenyl group

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-11(8-3-1-4-8)14-12(19)13-9-5-2-6-10(7-9)15(17)18/h2,5-8H,1,3-4H2,(H2,13,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRHWYZZRCECOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide typically involves a nucleophilic substitution reaction. One common method involves the reaction of 3-nitroaniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10 to 40°C with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles such as amines or alcohols, solvents like THF, mild heating.

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

Major Products Formed

    Reduction: Formation of N-[(3-aminophenyl)carbamothioyl]cyclobutanecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of this compound sulfonamide.

Scientific Research Applications

N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl group may play a role in its antimicrobial activity by disrupting bacterial cell membranes or interfering with essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-nitrophenyl)carbamothioyl]cyclopentanecarboxamide
  • N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
  • N-[(3-nitrophenyl)carbamothioyl]propanamide

Uniqueness

N-[(3-nitrophenyl)carbamothioyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures

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